Procion Yellow

Description

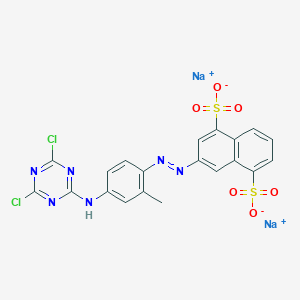

Structure

3D Structure of Parent

Properties

CAS No. |

12226-45-8 |

|---|---|

Molecular Formula |

C20H14Cl2N6NaO6S2 |

Molecular Weight |

592.4 g/mol |

IUPAC Name |

disodium;3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C20H14Cl2N6O6S2.Na/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31;/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26); |

InChI Key |

NRZHRBRLOOISIB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

12226-45-8 |

Synonyms |

C.I. reactive yellow 4 reactive yellow 4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Procion Yellow Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion dyes are a class of reactive dyes, widely recognized for their application in textile dyeing and, notably within the scientific community, as fluorescent tracers in biological research. The term "Procion Yellow" encompasses a variety of distinct chemical entities, each with its own specific set of physicochemical properties. These dyes are characterized by their ability to form covalent bonds with substrates, a feature that has been harnessed for the stable labeling of cells and tissues. This guide provides a detailed overview of the core physicochemical properties of several common this compound variants, outlines generalized experimental protocols for their characterization, and presents a typical workflow for their application in cellular imaging.

Physicochemical Properties of this compound Variants

The properties of this compound dyes vary depending on their specific chemical structure. The following tables summarize the available quantitative data for several common variants.

Table 1: Procion Golden Yellow H-R

| Property | Value | Reference |

| CI Name | Reactive Orange 12 | [1] |

| Molecular Formula | C₂₉H₁₈Cl₂N₆O₁₀S₃ | [2] |

| Molecular Weight | 793.58 g/mol | [2] |

| CAS Number | 70210-21-8 | [2] |

| Appearance | Yellow-brown powder | [1] |

| Solubility in Water | 100 g/L at 20°C, 200 g/L at 50°C | [1] |

| Absorption Maximum (λmax) | 420 nm | [3] |

Table 2: this compound H-E3G

| Property | Value | Reference |

| CI Name | Reactive Yellow 81 | [4][5] |

| Molecular Formula | C₅₂H₃₄Cl₂N₁₈O₂₀S₆·6Na | [6][7][8] |

| CAS Number | 59112-78-6 | [6][7][8] |

| Appearance | Pale yellow powder | [9] |

| Solubility in Water | 200 g/L at 50°C | [9] |

| Absorption Maximum (λmax) | 270 nm | [6] |

Table 3: this compound MX-8G (Reactive Yellow 86)

| Property | Value | Reference |

| CI Name | Reactive Yellow 86 | [10][11] |

| Molecular Formula | C₁₈H₁₄Cl₂N₈Na₂O₉S₂ | [10][12] |

| Molecular Weight | 667.37 g/mol | [10] |

| CAS Number | 61951-86-8 | [10][13] |

| Appearance | Yellow powder | [10] |

| Solubility in Water | 30 g/L at 50°C | [10] |

| Absorption Maximum (λmax) | 425 nm | [14] |

| Excitation Maximum (General) | 470 nm | [15][16] |

| Emission Maximum (General) | 600 nm | [15][16] |

Table 4: this compound M-R (Reactive Yellow 4)

| Property | Value | Reference |

| CI Name | C.I. Reactive Yellow 4 | [17] |

| Molecular Formula | C₂₀H₁₂Cl₂N₆Na₂O₆S₂ | [17] |

| Molecular Weight | 613.4 g/mol | [17] |

| CAS Number | 12226-45-8 | [17] |

| Appearance | Deep yellow powder | [18] |

| Solubility in Water | 40 g/L at 50°C | [18] |

Table 5: this compound MX-4R (Reactive Yellow 14)

| Property | Value | Reference |

| CI Name | C.I. Reactive Yellow 14 | [19] |

| Molecular Formula | C₂₀H₁₉ClN₄Na₂O₁₁S₃ | [1][19] |

| Molecular Weight | 669.02 g/mol | [19] |

| CAS Number | 18976-74-4 | [1][19] |

| Appearance | Yellow powder | [19] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of each specific this compound dye are not extensively published. However, the following section outlines generalized methodologies for key experiments based on standard analytical techniques.

Determination of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission, which are crucial for fluorescence microscopy and spectroscopy applications.

Methodology:

-

Preparation of Stock Solution: A stock solution of the this compound dye is prepared by dissolving a known mass of the dye powder in a suitable solvent, typically distilled water or a buffer solution (e.g., phosphate-buffered saline, PBS), to a concentration of approximately 1 mg/mL.

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain working concentrations in the micromolar range.

-

Absorption Spectroscopy:

-

A UV-Visible spectrophotometer is calibrated using the solvent as a blank.

-

The absorbance of each working solution is measured across a wavelength range of approximately 200-700 nm.

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

-

Fluorescence Spectroscopy:

-

A spectrofluorometer is used for this measurement.

-

The excitation wavelength is set to the determined λmax.

-

The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to approximately 700 nm.

-

The wavelength of maximum emission is identified from the emission spectrum.

-

Determination of Molar Absorptivity (Extinction Coefficient)

Objective: To quantify the light-absorbing capacity of the dye at a specific wavelength.

Methodology:

-

Preparation of Standard Solutions: A series of solutions of the this compound dye with accurately known concentrations are prepared.

-

Spectrophotometric Measurement: The absorbance of each standard solution is measured at the λmax using a spectrophotometer with a cuvette of a known path length (typically 1 cm).

-

Calculation: The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the this compound dye is chosen (e.g., fluorescein or rhodamine 6G).

-

Spectroscopic Measurements: The absorbance and fluorescence emission spectra of both the this compound sample and the standard are recorded under identical experimental conditions (excitation wavelength, solvent, temperature). The absorbance of the sample and the standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Calculation: The quantum yield (Φ) of the this compound dye is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Mandatory Visualizations

Experimental Workflow for Cellular Labeling with this compound

The following diagram illustrates a typical workflow for labeling live cells with a this compound dye for subsequent fluorescence microscopy analysis.

Caption: A generalized workflow for vital cell staining using this compound.

Logical Relationship of Physicochemical Properties and Applications

This diagram illustrates how the fundamental physicochemical properties of this compound dyes influence their suitability for various research applications.

References

- 1. This compound MX4R AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound H-E3G | CAS 59112-78-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Page loading... [wap.guidechem.com]

- 9. Is there a resource with the spectra of these dyes? [pburch.net]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. CustomSet Yellow MX-8G Primary Procion Reactive MX Dye Item 104 Yellow 86 | eBay [ebay.com]

- 12. Chemistry of Fiber Reactive Procion Dye from Dharma Trading Company [dharmatrading.com]

- 13. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Fluorochrome Data Tables [micro.magnet.fsu.edu]

- 16. ohsu.edu [ohsu.edu]

- 17. C.I. Reactive Yellow 14|Reactive Dye for Textile Research [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. worlddyevariety.com [worlddyevariety.com]

Procion Yellow MX4R: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procion Yellow MX4R, a monochlorotriazine reactive dye, has long been utilized in biological research as a fluorescent marker for neuronal tracing and cell labeling. Its ability to form stable covalent bonds with cellular components makes it a valuable tool for visualizing neuronal morphology and mapping neural circuits. This technical guide provides a detailed overview of the chemical structure, properties, and applications of this compound MX4R, with a focus on providing practical information for laboratory use.

Chemical Identity and Properties

This compound MX4R is a water-soluble, yellow fluorescent dye. Its chemical structure is characterized by a dichlorotriazine reactive group, which allows it to form covalent bonds with amine and hydroxyl groups present in proteins and other biomolecules.

| Property | Value | Reference |

| CAS Number | 18976-74-4 | [1] |

| Linear Formula | C₂₀H₁₉ClN₄Na₂O₁₁S₃ | [1] |

| Molecular Weight | 669.018 g/mol | |

| IUPAC Name | disodium;4-amino-6-chloro-1,3,5-triazin-2-yl)-[3-[(E)-2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]ethenyl]phenyl]amine;sulfonate;sulfonate |

Note: The IUPAC name is systematically generated and may not be commonly used in literature. The CAS number provides the most unambiguous identification.

Synthesis and Purification

This compound MX4R, as a dichlorotriazine reactive dye, is synthesized through a multi-step process. While specific proprietary details of its industrial synthesis are not publicly available, the general principles involve the reaction of cyanuric chloride with an aromatic amine containing a chromophore.

A general workflow for the synthesis of dichlorotriazine reactive dyes is as follows:

Figure 1. Generalized synthesis pathway for dichlorotriazine reactive dyes.

Purification of Procion dyes typically involves salting out the dye from the reaction mixture, followed by washing with brine to remove impurities. Further purification can be achieved by recrystallization or chromatographic techniques to obtain a high-purity product suitable for biological applications.

Spectral Properties

Understanding the spectral properties of this compound MX4R is crucial for its effective use in fluorescence microscopy.

| Spectral Property | Value |

| Absorption Maximum (λabs) | ~410 nm |

| Emission Maximum (λem) | ~520 nm |

| Molar Extinction Coefficient (ε) | Data not available |

| Fluorescence Quantum Yield (Φ) | Data not available |

Note: The exact absorption and emission maxima may vary slightly depending on the solvent and local environment. Researchers should determine the optimal excitation and emission wavelengths for their specific experimental setup.

Applications in Biological Research

The primary application of this compound MX4R in neuroscience is as a fluorescent tracer for visualizing neuronal architecture. Its ability to be introduced into individual neurons through microinjection and subsequently fill the entire dendritic and axonal arbor has made it an invaluable tool for studying neuronal connectivity.

Intracellular Staining of Neurons

Intracellular injection of this compound MX4R allows for the detailed morphological characterization of individual neurons. This technique is instrumental in correlating neuronal structure with physiological function.

Experimental Protocol: Intracellular Injection of this compound MX4R

-

Electrode Preparation:

-

Pull sharp microelectrodes from borosilicate glass capillaries.

-

Backfill the microelectrode with a 2-5% (w/v) solution of this compound MX4R dissolved in distilled water or an appropriate intracellular buffer.

-

-

Cell Impalement and Injection:

-

Under visual guidance (e.g., using a microscope with appropriate optics), carefully impale the target neuron with the dye-filled microelectrode.

-

Inject the dye into the neuron using either iontophoresis (passing negative current) or pressure injection.

-

Monitor the filling of the neuron in real-time using fluorescence microscopy.

-

-

Tissue Fixation and Processing:

-

After successful injection, allow time for the dye to diffuse throughout the neuron.

-

Fix the tissue using standard histological procedures (e.g., perfusion with paraformaldehyde).

-

Section the tissue and mount the sections on slides for microscopic examination.

-

Figure 2. Experimental workflow for intracellular staining with this compound MX4R.

Retrograde Neuronal Tracing

This compound MX4R can also be used as a retrograde tracer to identify the afferent connections to a specific brain region. When applied to a region of axon terminals, the dye is taken up and transported back to the neuronal cell bodies.

Experimental Protocol: Retrograde Tracing with this compound MX4R

-

Dye Application:

-

Expose the target brain region containing the axon terminals of interest.

-

Apply this compound MX4R either by pressure injection of a concentrated solution or by placing a small crystal of the dye directly onto the tissue.

-

-

Survival Time:

-

Allow sufficient time for the dye to be transported retrogradely to the cell bodies. The required time will depend on the length of the axonal pathway and can range from hours to days.

-

-

Tissue Processing and Analysis:

-

Perfuse the animal with a suitable fixative.

-

Section the brain and examine the sections under a fluorescence microscope to identify the labeled cell bodies.

-

References

Procion Yellow fluorescence spectrum and excitation/emission wavelengths.

For researchers, scientists, and drug development professionals, Procion Yellow remains a valuable fluorescent tool for a range of applications, most notably in neuroanatomical tracing. This guide provides an in-depth overview of its fluorescent properties, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Properties of this compound Dyes

This compound dyes are a class of reactive fluorescent dyes that covalently bind to amine and hydroxyl groups on proteins and other biomolecules. This property makes them effective intracellular markers, as they are well-retained within cells following introduction. The most commonly used variant in research is this compound MX4R.

Fluorescence Spectrum and Properties

The fluorescence of this compound is characterized by a broad excitation spectrum and a large Stokes shift, which is advantageous for minimizing background interference in fluorescence microscopy. While the exact spectral characteristics can be influenced by the local microenvironment, such as pH and solvent polarity, the general properties are well-established.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~470 nm | [1] |

| Emission Maximum (λem) | ~600 nm | [1] |

| Stokes Shift | ~130 nm | |

| Quantum Yield (Φ) | Data not readily available in searched literature | |

| Molar Extinction Coefficient (ε) | Data not readily available in searched literature |

Note: Researchers are strongly advised to confirm the spectral characteristics with the specific dye manufacturer, as variations can occur between different batches and formulations.[1]

Experimental Applications: Neuronal Retrograde Tracing

This compound is widely employed as a retrograde neuronal tracer to map neural circuits. When introduced into a region of axon terminals, the dye is taken up and transported back to the neuron's cell body (soma). This allows for the identification of neurons that project to the injection site.

Experimental Protocol: Retrograde Tracing via Microinjection

This protocol outlines the key steps for performing retrograde neuronal tracing in a rodent model using this compound MX4R.

Materials:

-

This compound MX4R (e.g., from Sigma-Aldrich)

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Microinjection pump and stereotaxic apparatus

-

Glass micropipettes (tip diameter ~30 µm)

-

Anesthetic and surgical equipment

-

Perfusion solutions (e.g., saline followed by 4% paraformaldehyde)

-

Vibratome or cryostat for tissue sectioning

-

Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and yellow/orange emission)

Procedure:

-

Preparation of this compound Solution: Prepare a 2-5% (w/v) solution of this compound MX4R in sterile saline or aCSF. Ensure the solution is fresh and filtered to prevent clogging of the micropipette.

-

Animal Surgery and Stereotaxic Injection:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest.

-

Lower the micropipette filled with the this compound solution to the target coordinates.

-

Inject a small volume (e.g., 20-100 nL) of the tracer solution over a period of 2-3 minutes to allow for diffusion.[2]

-

Leave the micropipette in place for an additional 2 minutes before slow withdrawal to minimize backflow.[2]

-

-

Survival Period: Allow for a survival period of 1-3 weeks for the tracer to be transported retrogradely to the neuronal cell bodies. The optimal time may vary depending on the neuronal system and the distance of transport.

-

Tissue Processing:

-

Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and postfix in the same fixative overnight.

-

Section the brain into 40-50 µm sections using a vibratome or cryostat.

-

-

Fluorescence Microscopy:

-

Mount the brain sections on glass slides.

-

Image the sections using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., excitation filter ~450-490 nm, emission filter >515 nm).

-

Retrogradely labeled neurons will appear with bright yellow fluorescence in their cytoplasm.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key stages of a retrograde neuronal tracing experiment and the general workflow for fluorescence microscopy.

Caption: Workflow for Retrograde Neuronal Tracing with this compound.

Caption: General Workflow for Fluorescence Microscopy Imaging.

References

An In-depth Technical Guide to Procion Yellow Cell Staining: Mechanism of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical applications of Procion Yellow for cell staining. This compound is a fluorescent dye widely utilized in biological research as an intracellular marker, for assessing cell-to-cell communication via gap junctions, and as a neuroanatomical tracer. Its utility stems from its ability to form stable, covalent bonds with intracellular macromolecules, ensuring its retention within stained cells even after fixation and further processing.

Core Mechanism of Action

This compound dyes are a class of fiber-reactive dyes characterized by the presence of a dichlorotriazine ring. This reactive group is the key to their mechanism of action in cell staining. The staining process involves the introduction of the dye into the cytoplasm, typically through microinjection, iontophoresis, or scrape loading, followed by a covalent reaction with intracellular components.

The core of the reaction is a nucleophilic substitution where the chlorine atoms on the triazine ring are displaced by nucleophilic groups present on intracellular macromolecules. The primary targets for this reaction are the unprotonated amino groups (-NH2) of lysine residues and the N-terminal amino acids of proteins. Other nucleophilic groups, such as the imidazole group of histidine, can also react. This reaction is highly dependent on pH, with alkaline conditions favoring the deprotonation of amino groups, thereby increasing their nucleophilicity and promoting the covalent linkage with the dye.

This covalent bond formation is exceptionally stable, which is a significant advantage of this compound over non-reactive fluorescent dyes. This stability ensures that the dye is well-retained within the cell, allowing for long-term studies and compatibility with various fixation and clearing techniques used in microscopy.

Data Presentation: Quantitative Properties of this compound

For reproducible and quantitative studies, understanding the physicochemical and spectral properties of this compound is crucial. The following table summarizes key quantitative data for this compound MX4R, a commonly used variant.

| Property | Value | Reference(s) |

| Chemical Class | Dichlorotriazine Reactive Dye | [1] |

| Molecular Formula | C20H19ClN4Na2O11S3 | |

| CAS Number | 18976-74-4 | |

| Excitation Maximum (λex) | ~450 nm | [2] |

| Emission Maximum (λem) | ~530 nm | [2] |

Mandatory Visualization

Signaling Pathway of this compound Covalent Binding

Caption: Covalent binding mechanism of this compound to intracellular proteins.

Experimental Workflow for Gap Junction Analysis using Scrape Loading

Caption: Experimental workflow for assessing gap junctional intercellular communication.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. Note: Optimal parameters may vary depending on the cell type and experimental goals. It is recommended to perform pilot experiments to optimize concentrations and incubation times.

Protocol 1: Microinjection for Single-Cell Labeling

This protocol is suitable for introducing this compound into individual cells, such as neurons, for morphological analysis.

Materials:

-

This compound M-4RS or other suitable variant

-

Intracellular solution (e.g., potassium acetate or potassium chloride-based)

-

Micropipettes (borosilicate glass, pulled to a fine tip)

-

Micromanipulator and injection system

-

Fluorescence microscope

-

Cell culture or tissue preparation

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in the intracellular solution to a final concentration of 2-5% (w/v). Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog the micropipette.

-

Backfill Micropipette: Carefully backfill the pulled micropipette with the this compound solution.

-

Position Micropipette: Under visual guidance using a microscope, carefully approach the target cell with the micropipette using a micromanipulator.

-

Impale Cell and Inject: Gently impale the cell membrane. Inject the dye into the cytoplasm using brief, positive pressure pulses or by iontophoresis (passing negative current through the pipette). Monitor the filling of the cell under fluorescence.

-

Allow Diffusion: After injection, allow time for the dye to diffuse throughout the cell and its processes (typically 15-60 minutes).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing and Mounting: Wash the preparation with PBS and mount with an appropriate mounting medium for fluorescence microscopy.

Protocol 2: Scrape Loading for Gap Junction Dye Transfer Assay

This technique is used to assess gap junctional intercellular communication (GJIC) in a population of cells.[3][4][5][6]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Confluent cell monolayer on a coverslip or in a dish

-

Surgical scalpel blade or a 26-gauge needle

-

Fluorescence microscope

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Prepare Dye Solution: Prepare a 0.1-0.5% (w/v) solution of this compound in PBS.

-

Wash Cells: Gently wash the confluent cell monolayer twice with warm PBS to remove any residual medium.

-

Add Dye and Scrape: Add the this compound solution to the cells. Immediately make a clean scratch across the monolayer with a sterile scalpel blade or needle.

-

Incubate: Incubate the cells for 2-5 minutes at room temperature to allow the dye to enter the damaged cells along the scrape line and transfer to adjacent, coupled cells.

-

Wash: Quickly and thoroughly wash the cells three times with PBS to remove the extracellular dye.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[7]

-

Imaging and Analysis: Observe the cells using a fluorescence microscope. The extent of dye transfer from the scrape line into neighboring cells is a measure of GJIC. This can be quantified by measuring the distance of dye spread or the number of fluorescent cells away from the scrape line.

Protocol 3: Iontophoresis for Neuroanatomical Tracing

Iontophoresis is a gentle method for introducing charged molecules like this compound into neurons for detailed morphological studies.[8][9][10][11]

Materials:

-

This compound solution (2-5% in 0.2 M KCl or other appropriate electrolyte)

-

High-resistance micropipette

-

Iontophoresis unit capable of delivering negative current pulses

-

Anesthetized animal or brain slice preparation

-

Fluorescence microscope

-

Perfusion and fixation solutions (e.g., 4% paraformaldehyde)

Procedure:

-

Prepare Electrode: Fill a high-resistance glass micropipette with the this compound solution.

-

Target Neuron: In an anesthetized animal or a brain slice preparation, target a neuron of interest.

-

Iontophoretic Injection: Once the neuron is impaled, apply negative current pulses (e.g., -1 to -10 nA, 500 ms pulses at 1 Hz) to eject the negatively charged this compound molecules into the cell. The filling process can be monitored if using a fluorescent microscope.

-

Survival Time (for in vivo studies): For anterograde or retrograde tracing, allow a survival period (hours to days) for the dye to be transported along the axon.

-

Perfusion and Fixation: Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde). For brain slices, directly immerse in the fixative.

-

Tissue Processing: Post-fix the brain tissue and cut into sections using a vibratome or cryostat.

-

Microscopy: Mount the sections and visualize the labeled neurons and their projections using fluorescence or confocal microscopy.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | - Inefficient dye delivery (clogged pipette, low injection pressure/current).- Low dye concentration.- Suboptimal pH for covalent reaction.- Dye degradation. | - Use a new, clean micropipette.- Increase injection pressure/current gradually.- Increase the dye concentration in the injection solution.- Ensure the intracellular environment is not acidic; use a slightly alkaline buffer if possible.- Prepare fresh dye solutions for each experiment.[12][13][14] |

| High Background Fluorescence | - Extracellular dye not completely washed away.- Cell membrane damage leading to dye leakage.- Autofluorescence of the tissue/cells. | - Increase the number and duration of washing steps after dye loading.- Use gentle techniques for dye loading to minimize cell damage.- Include an unstained control to assess the level of autofluorescence and use appropriate filter sets to minimize its detection. |

| Patchy or Uneven Staining | - Uneven dye distribution within the cell.- Incomplete diffusion before fixation. | - Allow for a longer diffusion time after dye injection before fixation.- For scrape loading, ensure the scrape is of uniform width and depth. |

| Photobleaching | - Excessive exposure to excitation light. | - Minimize the exposure time and intensity of the excitation light.- Use an anti-fade mounting medium.- Acquire images as quickly as possible. |

| Dye Precipitation | - Dye solution is supersaturated or contains impurities. | - Filter the dye solution before use.- Ensure the dye is fully dissolved in the buffer. |

Safety and Handling

This compound dyes are chemical reagents and should be handled with appropriate safety precautions.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the dye powder and solutions.

-

Inhalation: Avoid inhaling the dye powder. Handle in a well-ventilated area or use a fume hood. May cause respiratory sensitization in some individuals.[15][17]

-

Skin Contact: Avoid direct contact with the skin. May cause skin irritation or an allergic reaction.[16][18] In case of contact, wash the affected area thoroughly with soap and water.

-

Disposal: Dispose of dye waste according to your institution's chemical waste disposal guidelines.

By understanding the underlying chemical principles and following carefully optimized protocols, researchers can effectively utilize this compound as a powerful tool for a wide range of applications in cell biology and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. This compound electrodes for intracellular recording and staining of neurones in the somatosensory cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Visualizing Astrocyte Morphology Using Lucifer Yellow Iontophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization and Characterization of the Brain Regional Heterogeneity of Astrocyte–Astrocyte Structural Interactions by Using Improved Iontophoresis with Dual-Fluorescent Dyes | MDPI [mdpi.com]

- 12. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. biotium.com [biotium.com]

- 15. scribd.com [scribd.com]

- 16. jerrysartarama.com [jerrysartarama.com]

- 17. sswholesale.com.au [sswholesale.com.au]

- 18. jerrysartarama.com [jerrysartarama.com]

- 19. img.ssww.com [img.ssww.com]

Procion Yellow: A Technical Guide for Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Procion Yellow as a vital dye for neuronal tracing. This compound, a family of fiber-reactive dyes, has been a valuable tool in neuroanatomy for decades, enabling detailed morphological analysis of individual neurons. Its ability to be introduced into single cells and subsequently fixed within the tissue allows for the comprehensive reconstruction of neuronal architecture. This document provides a core understanding of its properties, mechanism of action, and detailed protocols for its use.

Core Concepts

This compound dyes are low-molecular-weight, highly fluorescent compounds that can be introduced into neurons through various methods, most commonly intracellular microinjection or iontophoresis. Once inside the neuron, the reactive triazine group of the dye forms covalent bonds with intracellular proteins and other amine- or hydroxyl-containing molecules. This process effectively "fixes" the dye within the cytoplasm, preventing its leakage and allowing for detailed visualization of the neuron's entire structure, from the soma to the finest dendritic and axonal branches.

The primary advantages of using this compound for neuronal tracing include its intense fluorescence, its stability during histological processing, and its ability to completely fill the neuron, providing a "Golgi-like" impregnation of a single, targeted cell.

Properties of this compound Dyes

The "this compound" family encompasses several variants with slightly different chemical structures. The properties of some common variants are summarized below. It is crucial to note that the exact spectral characteristics can be influenced by the local microenvironment within the cell.

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound MX-4R | This compound (General) | Procion MX Dye (Lemon Yellow) | Procion Brilliant Yellow H5G | This compound H-E3G |

| Molecular Weight | 669.02 g/mol | 613.4 g/mol | Not specified | 872.97 g/mol | Not specified |

| Solubility | Soluble in water | Soluble in water | > 100 g/L at 90°C | Not specified | Not specified |

Table 2: Spectral Properties of this compound Variants

| Property | This compound MX-4R | Procion Brilliant Yellow H5G | This compound H-E3G |

| Excitation Maximum (λex) | ~450 nm | ~204 nm (Absorbance Peak) | ~270 nm (Absorbance Peak) |

| Emission Maximum (λem) | ~530 nm | Not specified | Not specified |

| Quantum Yield (Φ) | Not specified | Not specified | Not specified |

Note: Spectral data for this compound variants used in neuronal tracing is not extensively reported in the literature. The provided excitation and emission maxima for this compound MX-4R are approximate and based on its common use with filter sets for green fluorescence. Researchers should determine the optimal imaging parameters empirically.

Mechanism of Action

The utility of this compound as a neuronal tracer lies in its chemical reactivity. The dichlorotriazinyl group in the dye molecule is highly reactive towards nucleophiles, such as the primary amine groups of amino acids (e.g., lysine) and the hydroxyl groups of sugars and amino acids (e.g., serine, threonine).

This reaction forms a stable, covalent bond between the dye and intracellular macromolecules, primarily proteins. This covalent linkage is key to its function as a permanent intracellular marker. Once introduced into a neuron, this compound rapidly reacts with the abundant cytoplasmic proteins, effectively trapping it within the cell. This prevents the dye from diffusing across cell membranes or through gap junctions, ensuring that only the injected neuron is labeled.

The following diagram illustrates the proposed reaction between this compound and a primary amine group on a protein.

Caption: Reaction of this compound with a neuronal protein.

Experimental Protocols

The successful use of this compound for neuronal tracing relies on careful execution of the delivery and subsequent tissue processing steps. Below are detailed methodologies for intracellular microinjection and iontophoresis, followed by a general protocol for tissue processing.

Dye Preparation

-

Stock Solution: Prepare a 2-5% (w/v) stock solution of this compound (e.g., this compound MX-4R) in 0.1 M KCl or sterile distilled water.

-

Filtration: Filter the dye solution through a 0.2 µm syringe filter to remove any undissolved particles that could clog the micropipette.

-

Storage: Store the stock solution in small aliquots at -20°C, protected from light.

Intracellular Microinjection

This technique involves using a fine-tipped glass micropipette to physically inject the dye into the neuron's soma.

Caption: Workflow for intracellular microinjection of this compound.

Methodology:

-

Pipette Preparation: Pull glass capillary tubes to create micropipettes with a tip diameter of approximately 0.5 µm.

-

Backfilling: Backfill the micropipette with the prepared this compound solution.

-

Cell Impalement: Under visual guidance (e.g., using a microscope with DIC optics), carefully advance the micropipette to the target neuron and impale the cell membrane.

-

Dye Injection: Apply brief pulses of positive pressure to the back of the pipette to eject the dye into the cytoplasm.

-

Monitoring: Monitor the filling of the neuron using epifluorescence microscopy. The soma and proximal dendrites should fill rapidly.

-

Diffusion: Allow sufficient time (15-30 minutes) for the dye to diffuse throughout the dendritic and axonal arbors before fixation.

Iontophoresis

Iontophoresis uses an electrical current to expel the charged dye molecules from the micropipette into the neuron.

Caption: Workflow for iontophoretic delivery of this compound.

Methodology:

-

Pipette Preparation and Filling: Prepare and backfill the micropipette as for microinjection.

-

Cell Impalement: Impale the target neuron with the micropipette.

-

Current Application: Apply negative current pulses (e.g., -1 to -10 nA, 500 ms duration at 1 Hz) to the pipette to expel the negatively charged this compound molecules.

-

Monitoring and Diffusion: Monitor the filling of the neuron and allow for diffusion as with microinjection.

Tissue Processing for Fluorescence Microscopy

Proper fixation and mounting are critical for preserving the fluorescence of this compound and the morphology of the labeled neuron.

-

Fixation: Immediately after dye injection and diffusion, fix the tissue by immersion or perfusion with 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4) for 4-12 hours at 4°C.

-

Rinsing: Rinse the tissue thoroughly in 0.1 M phosphate buffer to remove the fixative.

-

Sectioning: Section the tissue at the desired thickness (e.g., 50-100 µm) using a vibratome or cryostat.

-

Mounting: Mount the sections on glass slides in an aqueous mounting medium with an anti-fade agent.

-

Imaging: Image the labeled neurons using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation ~450-490 nm, emission ~520-560 nm). Confocal microscopy is recommended for high-resolution, 3D reconstruction.

Conclusion

This compound remains a robust and reliable tool for the detailed morphological analysis of individual neurons. Its covalent binding within the cell ensures permanent labeling and complete filling of neuronal processes. By following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to elucidate the intricate architecture of neural circuits, contributing to a deeper understanding of the nervous system in both health and disease.

Procion Yellow: A Technical Guide to Labeling Connective Tissue Elements

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow MX4R is a reactive fluorescent dye that has been utilized in biological research for the vital staining of various tissues, including connective tissue elements. Its ability to form stable, covalent bonds with proteins makes it a valuable tool for delineating the extracellular matrix, including collagen and elastic fibers. This technical guide provides an in-depth overview of the principles, and available methodologies for using this compound to label connective tissue, aimed at professionals in research and drug development.

Principle of Staining

Procion dyes are a class of fiber-reactive dyes that contain a dichlorotriazine group. This group is highly reactive towards nucleophilic groups present in proteins, such as the amino (-NH2) and hydroxyl (-OH) groups found in the amino acid residues of collagen and elastin. The staining mechanism involves the formation of a stable, covalent bond between the dye molecule and the protein fiber. This covalent linkage ensures the dye is not easily washed out during subsequent processing steps, providing a permanent fluorescent label.

The binding is understood to be a two-step process. Initially, the dye is adsorbed to the protein surface. Subsequently, under appropriate pH and temperature conditions, a chemical reaction occurs where a chlorine atom on the triazine ring is substituted by a nucleophilic group from the protein, forming a strong, covalent bond.

Experimental Protocols

While specific, detailed protocols for this compound staining of connective tissue are not abundant in recent literature, a general methodology can be compiled from existing knowledge of reactive dye chemistry and histological techniques. The following protocol is a generalized procedure that should be optimized for specific tissue types and experimental conditions.

I. Dye Solution Preparation

-

Reagents:

-

This compound MX4R powder

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer (pH 7.4 - 8.5)

-

-

Procedure:

-

Prepare a stock solution of this compound MX4R by dissolving the powder in the chosen buffer. A typical starting concentration is 1-5% (w/v).

-

The solution should be freshly prepared before each experiment, as the reactive group can hydrolyze over time, reducing its staining efficiency.

-

Ensure the dye is fully dissolved by vortexing or gentle agitation.

-

II. Tissue Preparation and Staining (Vital Staining of Arterial Segments)

This protocol is adapted from methodologies described for the vital staining of blood vessels.

-

Materials:

-

Freshly excised tissue (e.g., arterial segments)

-

Physiological saline solution (e.g., Krebs-Ringer solution)

-

This compound staining solution (1-5% in buffer)

-

Surgical instruments for tissue handling

-

-

Procedure:

-

Immediately after excision, place the tissue segment in physiological saline to maintain viability.

-

Carefully cannulate the vessel or immerse the tissue in the this compound staining solution. For vital staining of a vessel, the lumen can be filled with the dye solution.

-

Incubate the tissue with the dye solution. Incubation time can range from 15 to 60 minutes at room temperature or 37°C. This step requires optimization.

-

Following incubation, thoroughly wash the tissue with fresh physiological saline or buffer to remove unbound dye. Multiple washes are recommended.

-

The tissue is now ready for fixation and subsequent histological processing or for direct microscopic observation if fresh tissue imaging is desired.

-

III. Fixation and Sectioning

-

Procedure:

-

Fix the stained tissue in a suitable fixative, such as 4% paraformaldehyde in PBS, for 4-24 hours at 4°C.

-

After fixation, wash the tissue in PBS.

-

Process the tissue for either paraffin embedding or cryosectioning according to standard laboratory protocols.

-

Cut sections at a desired thickness (e.g., 5-20 µm).

-

IV. Microscopy and Imaging

-

Equipment:

-

Fluorescence microscope equipped with appropriate filters for this compound.

-

-

Imaging Parameters:

-

Excitation Wavelength: this compound MX4R has an excitation maximum around 470 nm.

-

Emission Wavelength: The emission maximum is typically in the range of 510-550 nm.

-

Use appropriate filter sets (e.g., a standard FITC or GFP filter set) to visualize the fluorescence.

-

Acquire images using a sensitive camera suitable for fluorescence microscopy.

-

Data Presentation

Due to the limited availability of specific quantitative data in the accessible literature for this compound staining of connective tissue, a comparative data table cannot be generated at this time. Researchers are encouraged to perform their own validation and optimization experiments to determine key quantitative parameters such as:

-

Optimal dye concentration for different tissue types.

-

Signal-to-background ratios for collagen versus elastin staining.

-

Photostability of the dye under specific imaging conditions.

-

Co-localization with other established connective tissue stains.

Mandatory Visualizations

Logical Relationship: this compound Staining Mechanism

Caption: Covalent binding mechanism of this compound with connective tissue proteins.

Experimental Workflow: Vital Staining of Arterial Tissue

Caption: General experimental workflow for vital staining of arterial connective tissue.

Procion Yellow: A Multifunctional Dye for Biological Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Procion Yellow, a bright yellow fluorescent dye, has proven to be a versatile tool in a multitude of biological research applications. Its utility stems from its reactive nature, allowing it to form stable covalent bonds with cellular components, and its fluorescent properties, which enable visualization under a microscope. This guide provides a comprehensive overview of this compound's properties, its diverse applications in biology, and detailed protocols for its use.

Core Properties of this compound

This compound MX4R is the most commonly used variant in biological research. Its key characteristics are summarized below.

| Property | Value | Reference |

| Molecular Weight | ~669.018 g/mol | |

| Peak Excitation Wavelength | ~470 nm | [1] |

| Peak Emission Wavelength | ~600 nm | [1] |

| Chemical Nature | Dichlorotriazine reactive dye |

Applications in Biological Research

This compound's unique properties make it suitable for a range of applications, from tracing neuronal pathways to assessing intercellular communication.

Neuronal Tracing

This compound is widely used as an intracellular neuronal tracer. When injected into a neuron, it fills the cell body, dendrites, and axon, allowing for the detailed visualization of neuronal morphology. Its ability to be fixed within the tissue makes it suitable for long-term anatomical studies.

Gap Junction Permeability and Dye Coupling Assays

A crucial application of this compound is in the study of gap junctions, the channels that mediate direct communication between adjacent cells. In a "dye coupling" assay, this compound is injected into a single cell. If functional gap junctions are present, the dye will pass into neighboring cells, providing a visual representation of intercellular communication. This technique is invaluable for studying the role of gap junctions in various physiological and pathological processes.

Role in Purinergic Signaling Research

While not a direct antagonist of purinergic receptors, this compound serves as a valuable tool in studying the downstream effects of purinergic signaling. Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a critical role in cell-to-cell communication and has been implicated in a wide range of physiological processes. Researchers can use this compound dye coupling assays to investigate how the activation of purinergic receptors modulates gap junction permeability. For instance, by treating cells with a purinergic agonist or antagonist and then performing a dye coupling experiment, one can assess the impact of that signaling pathway on intercellular communication.

Experimental Protocols

Neuronal Tracing with Intracellular Injection

This protocol outlines the steps for labeling individual neurons with this compound for morphological analysis.

Materials:

-

This compound MX4R (5% w/v in 0.1 M KCl or sterile water)

-

Micropipettes (tip diameter < 1 µm)

-

Micromanipulator and injection system

-

Fluorescence microscope

-

Tissue fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline)

Procedure:

-

Prepare the Dye Solution: Dissolve this compound MX4R in 0.1 M KCl or sterile water to a final concentration of 5% (w/v). Filter the solution through a 0.2 µm filter to remove any undissolved particles.

-

Prepare Micropipettes: Pull glass capillary tubes to a fine tip (< 1 µm diameter) using a micropipette puller. Backfill the micropipette with the this compound solution.

-

Intracellular Injection: Under visual guidance using a microscope, carefully impale a target neuron with the micropipette. Apply positive pressure to inject the dye into the cell. The cell body and processes should begin to fluoresce.

-

Tissue Fixation: After allowing time for the dye to diffuse throughout the neuron, fix the tissue by perfusion or immersion in 4% paraformaldehyde for 2-4 hours at 4°C.

-

Imaging: Mount the fixed tissue on a slide and visualize the labeled neuron using a fluorescence microscope with appropriate filters for this compound (excitation ~470 nm, emission ~600 nm).

Gap Junction Dye Coupling Assay

This protocol describes how to assess gap junctional intercellular communication using this compound.

Materials:

-

This compound MX4R (5% w/v in sterile water)

-

Cell culture of interest

-

Micropipette and microinjection setup

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Prepare the Dye Solution: Prepare a 5% (w/v) solution of this compound MX4R in sterile water and filter it.

-

Cell Preparation: Plate the cells to be studied at an appropriate density to allow for cell-to-cell contact.

-

Microinjection: Select a single cell within a confluent area and inject the this compound solution as described in the neuronal tracing protocol.

-

Time-Lapse Imaging: Immediately after injection, begin acquiring fluorescence images at regular intervals to monitor the spread of the dye to adjacent cells.

-

Analysis: Quantify the extent of dye coupling by counting the number of neighboring cells that become fluorescent over time.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using the DOT language.

References

Procion Yellow for Retrograde Tracing in the Peripheral Nervous System: An In-depth Technical Guide

Disclaimer: Extensive literature review indicates that Procion Yellow is not a conventional or recommended tracer for retrograde studies in the peripheral nervous system (PNS). Its primary application in neuroscience is for intracellular staining to delineate neuronal morphology following direct injection into the cell body. This guide will address the established uses of this compound, its limitations for retrograde tracing, and provide a comprehensive overview of standard retrograde tracing techniques in the PNS using appropriate alternative tracers, thereby fulfilling the core requirements of a technical guide on this topic.

This compound: Properties and Primary Applications in Neuroscience

This compound is a fluorescent dye that belongs to the group of reactive dyes. It forms covalent bonds with proteins and other macromolecules within the cell, leading to stable and long-lasting staining.[1]

Primary Application: Intracellular Staining

The most common application of this compound in neuroscience is for the visualization of the complete morphology of individual neurons. This is achieved through direct intracellular injection or iontophoresis into the neuron's soma using a micropipette. Once inside the cell, the dye diffuses throughout the cytoplasm, filling the dendrites and, to some extent, the axon.[1] This technique has been instrumental in correlating the physiological properties of a neuron with its anatomical structure.

Limitations for Retrograde Tracing in the PNS

There is a notable absence of studies in the scientific literature that successfully employ this compound as a retrograde tracer from the peripheral nervous system. The likely reasons for this include:

-

Inefficient Uptake by Axon Terminals: For a substance to be a retrograde tracer, it must be taken up by the axon terminals at the site of application (e.g., in a muscle or at a nerve ending). The chemical properties of this compound may not facilitate this uptake mechanism.

-

Poor Axonal Transport: Even if taken up, the dye may not be efficiently packaged into vesicles and transported retrogradely along the microtubules of the axon to the cell body.

One study has suggested the possibility of transsynaptic transport of this compound in the central nervous system, but this is a different mechanism from retrograde axonal transport and was observed under specific conditions of synaptic activation.[2] Another study noted its use as an anterograde tracer in olfactory receptor neurons.[3]

Principles of Retrograde Axonal Transport

Retrograde tracing relies on the natural process of retrograde axonal transport, a cellular mechanism that moves various molecules and organelles from the axon terminal back to the cell body.[4] This process is crucial for neuronal survival and signaling. The general mechanism is as follows:

-

Uptake: The tracer is taken up at the axon terminal through endocytosis.

-

Packaging: The tracer is enclosed within vesicles.

-

Transport: The vesicles are transported along microtubule tracks by motor proteins, primarily dynein, towards the cell body.[4]

-

Accumulation: The tracer accumulates in the cell body, allowing for its visualization.

References

- 1. [Peculiarities of the staining of neural tissue with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transynaptic transport of this compound in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anterograde fluorescent labeling of olfactory receptor neurons by Procion and Lucifer dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Axonal transport - Wikipedia [en.wikipedia.org]

Procion Yellow: A Technical Guide to Identifying Cell Membrane Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow is a fluorescent dichlorotriazinyl reactive dye that serves as a valuable tool in the investigation of cell membrane pathology. Its utility lies in its nature as a vital dye; it is excluded by healthy cells possessing intact plasma membranes but readily permeates cells with compromised membrane integrity. This characteristic makes it an effective marker for identifying dead or dying cells, a critical aspect of research in numerous fields, including neuroscience, vascular biology, and drug discovery. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound for assessing cell membrane pathology.

Core Principle: The Dye Exclusion Method

The fundamental principle behind this compound's application in cell viability assessment is the dye exclusion test. In a population of cells, those with intact and functional cell membranes actively prevent the influx of the this compound molecules. Conversely, cells that have undergone membrane damage, a hallmark of both necrosis and late-stage apoptosis, lose this selective permeability. Consequently, this compound can enter the cytoplasm and nucleus, where it binds to intracellular components and emits a characteristic yellow fluorescence upon excitation. This differential staining allows for the direct visualization and quantification of cells with pathological membrane permeability.

Mechanism of Action and Cellular Entry

This compound is an anionic dye that, under normal physiological conditions, cannot passively diffuse across the lipid bilayer of a healthy cell membrane. The integrity of the plasma membrane, maintained by a complex interplay of lipids and proteins, creates a formidable barrier to such polar molecules.

However, when a cell undergoes injury or enters the later stages of programmed cell death, its membrane integrity is compromised. This can occur through several mechanisms:

-

Necrosis: Direct physical or chemical insults can lead to the formation of pores and ruptures in the cell membrane, allowing for the uncontrolled leakage of cellular contents and the influx of extracellular molecules like this compound.

-

Late-Stage Apoptosis: While early apoptosis is characterized by an intact cell membrane, the progression to secondary necrosis involves the loss of membrane integrity. This allows dyes that are normally excluded, such as this compound, to enter the cell.

The entry of this compound into a cell with a compromised membrane is a passive process driven by the concentration gradient. Once inside, the reactive nature of the dichlorotriazinyl group allows it to form covalent bonds with intracellular proteins and other macromolecules, leading to its retention and a stable fluorescent signal.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound to identify and quantify cell membrane pathology using fluorescence microscopy and flow cytometry.

Fluorescence Microscopy Protocol

This protocol outlines the steps for staining cells with this compound for visualization and qualitative or quantitative analysis using a fluorescence microscope.

Materials:

-

This compound MX4R (or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell type

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets (Excitation: ~450 nm, Emission: ~530 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow cells on sterile glass coverslips in a culture dish to the desired confluency.

-

For suspension cells, centrifuge the cell suspension to obtain a cell pellet.

-

-

Induction of Cell Death (Experimental Condition):

-

Treat cells with the experimental compound or condition (e.g., cytotoxic drug, oxidative stress inducer) for the desired duration to induce cell membrane damage. Include appropriate positive (e.g., treatment with a known cytotoxic agent) and negative (vehicle-treated) controls.

-

-

This compound Staining:

-

Prepare a fresh working solution of this compound in PBS or cell culture medium. A typical starting concentration is 0.5% to 2% (w/v), but this should be optimized for the specific cell type and experimental conditions.

-

Remove the culture medium from the cells.

-

Gently wash the cells once with warm PBS.

-

Incubate the cells with the this compound working solution for 5-15 minutes at room temperature or 37°C. The optimal incubation time may vary.

-

-

Washing:

-

Remove the this compound solution.

-

Wash the cells three times with PBS to remove excess, unbound dye.

-

-

Fixation (Optional):

-

If long-term storage or co-staining with intracellular antibodies is required, cells can be fixed.

-

Incubate the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium. If desired, use a mounting medium containing DAPI to visualize cell nuclei.

-

For suspension cells, resuspend the stained cell pellet in a small volume of PBS and apply a drop to a microscope slide.

-

Image the cells using a fluorescence microscope. This compound-positive cells will exhibit bright yellow fluorescence, while live, unstained cells will show minimal to no fluorescence.

-

Quantitative Analysis (Microscopy):

Image analysis software can be used to quantify the percentage of this compound-positive cells.

-

Acquire multiple images from random fields for each experimental condition.

-

Count the total number of cells (e.g., using a DAPI nuclear stain).

-

Count the number of this compound-positive cells.

-

Calculate the percentage of dead cells: (Number of this compound-positive cells / Total number of cells) * 100.

Flow Cytometry Protocol

Flow cytometry allows for the high-throughput quantification of this compound-positive cells in a population.

Materials:

-

This compound MX4R (or equivalent)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide)

-

Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

Harvest adherent cells using a gentle dissociation method (e.g., trypsinization, followed by neutralization with serum-containing medium).

-

Collect suspension cells by centrifugation.

-

Wash the cells once with PBS.

-

-

Induction of Cell Death:

-

Treat cells as described in the microscopy protocol.

-

-

This compound Staining:

-

Resuspend the cell pellet in Flow Cytometry Staining Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Prepare a working solution of this compound in Flow Cytometry Staining Buffer. The optimal concentration should be determined by titration, but a starting point of 0.1% to 0.5% (w/v) is common.

-

Add the this compound working solution to the cell suspension.

-

Incubate for 10-20 minutes on ice or at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with 2-3 mL of Flow Cytometry Staining Buffer to remove unbound dye. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

-

Use unstained cells to set the negative gate for this compound fluorescence.

-

Use a positive control (e.g., heat-killed or detergent-treated cells) to set the positive gate.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

-

Data Analysis (Flow Cytometry):

The percentage of this compound-positive cells can be determined by gating on the fluorescent population. This provides a quantitative measure of cell death within the population.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound to assess cell membrane pathology.

Table 1: Quantification of Cytotoxicity using this compound Staining and Fluorescence Microscopy

| Treatment Group | Concentration (µM) | Total Cells (Counted) | This compound-Positive Cells (Counted) | % Cell Death (± SD) |

| Vehicle Control | - | 1523 | 78 | 5.1 ± 1.2 |

| Compound X | 1 | 1489 | 152 | 10.2 ± 2.5 |

| Compound X | 10 | 1398 | 587 | 42.0 ± 5.1 |

| Compound X | 50 | 1254 | 978 | 78.0 ± 6.8 |

| Positive Control (Digitonin) | 100 | 1189 | 1153 | 97.0 ± 2.1 |

Table 2: High-Throughput Screening for Cytotoxicity via this compound Uptake Measured by Flow Cytometry

| Compound ID | Concentration (µM) | % this compound-Positive Cells |

| A-001 | 10 | 6.2 |

| A-002 | 10 | 45.8 |

| A-003 | 10 | 8.1 |

| B-001 | 10 | 72.3 |

| B-002 | 10 | 5.5 |

| Vehicle Control | - | 4.9 |

| Positive Control (Staurosporine) | 1 | 85.4 |

Signaling Pathways and Cellular Events Leading to Membrane Permeabilization

This compound uptake is a consequence of the loss of plasma membrane integrity, a terminal event in several cell death pathways. Understanding the upstream signaling events provides context for the interpretation of this compound staining.

Apoptosis vs. Necrosis

-

Apoptosis (Programmed Cell Death): This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Critically, in the early stages of apoptosis, the cell membrane remains intact. Therefore, early apoptotic cells will exclude this compound. However, as apoptosis progresses to late stages (secondary necrosis), the membrane loses its integrity, and the cells become permeable to this compound.

-

Necrosis (Unprogrammed Cell Death): This is a pathological process triggered by severe cellular stress or injury. It is characterized by cell swelling, organelle damage, and rapid loss of plasma membrane integrity. Necrotic cells will readily take up this compound from the onset of membrane damage.

The following diagram illustrates the differential membrane permeability in apoptosis and necrosis, leading to this compound uptake.

Key Signaling Molecules and Events

Several signaling pathways converge on the loss of membrane integrity.

-

Caspase Cascade in Apoptosis: The activation of executioner caspases, such as caspase-3, during apoptosis leads to the cleavage of numerous cellular substrates, including cytoskeletal proteins that are crucial for maintaining membrane structure. The eventual breakdown of the cellular architecture in late apoptosis results in membrane permeabilization.

-

Mitochondrial Involvement: The release of pro-apoptotic factors from mitochondria, such as cytochrome c, is a central event in the intrinsic apoptotic pathway. While this does not directly cause plasma membrane permeabilization, the subsequent activation of caspases does.

-

Energy Depletion in Necrosis: Severe ATP depletion, often a consequence of mitochondrial dysfunction due to injury, impairs the function of ion pumps that maintain osmotic balance. This leads to an influx of water, cell swelling (oncosis), and eventual rupture of the plasma membrane.

Applications in Research and Drug Development

The ability of this compound to specifically label cells with compromised membranes makes it a versatile tool in various research and development settings:

-

Neuroscience: this compound is used to identify damaged or dying neurons in models of neurodegenerative diseases, traumatic brain injury, and ischemia. [1]It can be applied in vivo or to tissue sections to map out areas of neuronal death.

-

Vascular Biology: The dye can be used to assess damage to endothelial and smooth muscle cells in blood vessels, providing insights into the pathology of vascular diseases. [2]* Drug Discovery and Toxicology: this compound can be employed in high-throughput screening assays to identify compounds that induce cytotoxicity by disrupting cell membrane integrity. Its use in flow cytometry allows for rapid and quantitative assessment of cell death in response to a large number of compounds.

-

Basic Cell Biology: It serves as a straightforward and reliable marker for cell death in a wide range of in vitro experiments investigating cellular responses to various stimuli.

Limitations and Considerations

While this compound is a valuable tool, it is important to be aware of its limitations:

-

Inability to Distinguish Early Apoptosis: this compound does not stain early apoptotic cells, which still have intact membranes. To distinguish between different stages of apoptosis and necrosis, it is often used in conjunction with other markers, such as Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes) and a nuclear stain like Hoechst or DAPI.

-

Potential for Phototoxicity: Like many fluorescent dyes, prolonged exposure to high-intensity excitation light can induce phototoxicity and damage cells. It is important to minimize light exposure during imaging.

-

Optimization Required: The optimal staining concentration and incubation time can vary between cell types and experimental conditions, requiring empirical optimization.

Conclusion

This compound remains a robust and widely applicable fluorescent probe for the identification and quantification of cells with compromised membrane integrity. Its utility in the classic dye exclusion assay, adaptable for both fluorescence microscopy and high-throughput flow cytometry, makes it an indispensable tool for researchers, scientists, and drug development professionals investigating cell death and cytotoxicity. By understanding its mechanism of action, following optimized protocols, and considering its limitations, this compound can provide valuable insights into the pathological processes that lead to the loss of cell membrane integrity.

References

Methodological & Application

Application Notes and Protocols for Intracellular Injection of Procion Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procion Yellow, a reactive dichlorotriazinyl dye, serves as a valuable tool in neuroscience and cell biology for the intracellular labeling of individual cells. Its utility lies in its ability to be introduced into a single cell through a micropipette, where it diffuses throughout the cytoplasm, revealing the detailed morphology of the neuron, including its dendritic and axonal arborizations. The dye is fluorescent and can be visualized using fluorescence microscopy. Furthermore, this compound is fixable, meaning it can be preserved within the tissue during histological processing, allowing for subsequent anatomical studies. This technique is particularly useful for correlating the electrophysiological properties of a neuron with its specific structure.

The most common method for intracellular delivery of this compound is micro-iontophoresis, where a small electrical current is passed through a dye-filled micropipette to eject the negatively charged dye molecules into the cell. This method allows for controlled and targeted delivery to a single, visually identified cell.

Data Presentation

The following table summarizes the key quantitative parameters for the intracellular injection of this compound. These values are based on established protocols for similar fluorescent dyes, such as Lucifer Yellow, and should be considered as starting points for optimization in your specific experimental setup.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 2-5% (w/v) in aqueous solution | Higher concentrations may lead to precipitation and electrode clogging. |

| Solvent | Distilled water or 0.1 M KCl / LiCl | The choice of solvent can affect electrode resistance and dye solubility. |

| Micropipette Resistance | 30-150 MΩ | Resistance will vary depending on the tip diameter and the filling solution. |

| Iontophoretic Current | -1 to -10 nA (hyperpolarizing) | The negative current repels the negatively charged this compound ions. |

| Injection Duration | 1-15 minutes | Longer durations result in more complete cell filling but increase the risk of cell damage. |

| Current Pulse | Continuous or pulsed (e.g., 500 ms on/off) | Pulsing the current can help prevent electrode polarization and damage to the cell. |

Experimental Protocols

I. Preparation of this compound Solution and Micropipettes

-

Dye Solution Preparation:

-

Prepare a 2-5% (w/v) solution of this compound (e.g., this compound M-4RS) in sterile, distilled water or a suitable electrolyte solution such as 0.1 M KCl or LiCl.

-

Vortex the solution thoroughly to ensure the dye is fully dissolved.

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved particles.

-

Carefully aspirate the supernatant for filling micropipettes. Store the solution at 4°C and protect it from light.

-

-

Micropipette Preparation:

-

Pull glass capillary tubes to create micropipettes with a fine tip (typically <1 µm diameter). The final resistance of the filled micropipette should be in the range of 30-150 MΩ.

-

Back-fill the micropipettes with the prepared this compound solution using a fine-gauge needle or a microloader pipette tip. Ensure there are no air bubbles in the shank or tip of the micropipette.

-

II. Intracellular Injection Procedure (Iontophoresis)

-

Cell Preparation:

-

Prepare the biological sample (e.g., brain slice, cultured cells) in a recording chamber on the stage of a microscope.

-

Ensure the cells are healthy and viable before attempting injection.

-

-

Micropipette Placement:

-

Mount the this compound-filled micropipette onto a micromanipulator.

-

Under visual guidance (e.g., using differential interference contrast or phase-contrast optics), carefully approach the target cell with the micropipette.

-

-

Cell Impalement:

-

Gently advance the micropipette to impale the cell membrane. A successful impalement is often indicated by a sudden negative drop in the measured membrane potential.

-

-

Iontophoretic Injection:

-

Once a stable intracellular recording is achieved, apply a negative, hyperpolarizing current to the micropipette using an intracellular amplifier.

-

Start with a low current (e.g., -1 to -3 nA) and monitor the filling of the cell under fluorescence microscopy.

-

The injection can be performed with a continuous current or with intermittent pulses (e.g., 500 ms on, 500 ms off) to minimize the risk of cell injury and electrode polarization.

-

Continue the injection for 1-15 minutes, or until the cell body and its processes are adequately filled with the dye.

-

-

Micropipette Withdrawal:

-

After the injection is complete, slowly withdraw the micropipette from the cell.

-

III. Post-Injection Tissue Processing and Visualization

-

Fixation:

-

Immediately after injection, fix the tissue to preserve the cell morphology and retain the dye. A common fixative is 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

The duration of fixation will depend on the tissue thickness and should be optimized accordingly (e.g., 2-4 hours for brain slices).

-

-

Histological Processing:

-

After fixation, the tissue can be processed for further histological analysis. This may include sectioning the tissue on a vibratome or cryostat.

-

-

Fluorescence Microscopy:

-

Mount the tissue sections on glass slides and coverslip with a suitable mounting medium.

-

Visualize the this compound-filled cells using a fluorescence microscope equipped with the appropriate filter set for this compound (excitation maximum ~450 nm, emission maximum ~530 nm).

-

Mandatory Visualization

Caption: Workflow for intracellular injection of this compound.

Caption: Principle of iontophoretic dye injection.

Application Notes: Preparation of Procion Yellow Solution for Microinjection

Introduction

Procion Yellow is a fluorescent dye utilized in biological research for intracellular labeling and as a tracer molecule.[1][2] Its application in microinjection allows for the visualization of cellular morphology, investigation of cell-cell communication through gap junctions, and tracking of neuronal pathways. The successful preparation of a this compound solution is critical for obtaining reliable and reproducible results in microinjection experiments. This protocol provides a detailed methodology for the preparation of this compound solutions suitable for microinjection into living cells.

Key Parameters